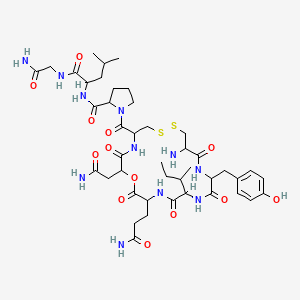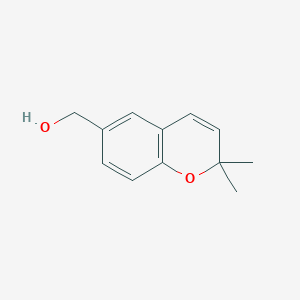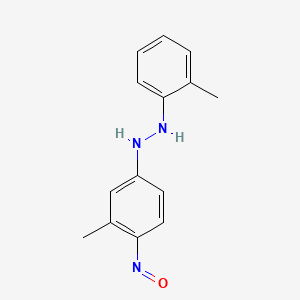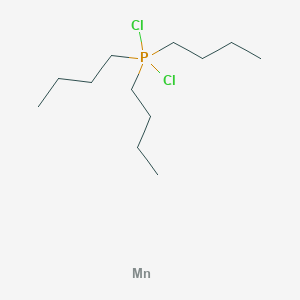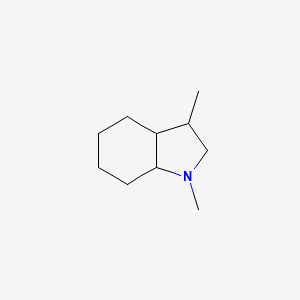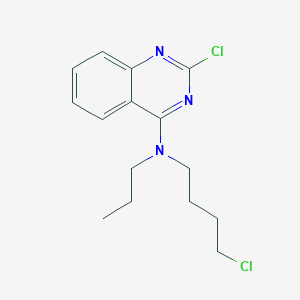
2-Chloro-N-(4-chlorobutyl)-N-propylquinazolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(4-chlorobutyl)-N-propylquinazolin-4-amine is a synthetic organic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(4-chlorobutyl)-N-propylquinazolin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the quinazoline core, which is achieved through the cyclization of appropriate precursors.
Alkylation: The quinazoline core is then alkylated with 4-chlorobutyl chloride under basic conditions to introduce the 4-chlorobutyl group.
Chlorination: The resulting intermediate is chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 2-position.
Amination: Finally, the propylamine group is introduced through nucleophilic substitution, typically using propylamine in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-N-(4-chlorobutyl)-N-propylquinazolin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form quinazoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), bases (sodium hydroxide, potassium carbonate)
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Major Products Formed
Substitution: Derivatives with different functional groups replacing the chlorine atoms
Oxidation: Quinazoline N-oxides
Reduction: Reduced quinazoline derivatives
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-(4-chlorobutyl)-N-propylquinazolin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of kinases.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-(4-chlorobutyl)-N-propylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function. This inhibition can lead to the modulation of various cellular pathways, resulting in therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-N-(4-chlorobutyl)-N-isobutylquinazolin-4-amine
- 2-Chloro-N-(4-chlorobutyl)-N-(2-methylpropyl)quinazolin-4-amine
Uniqueness
2-Chloro-N-(4-chlorobutyl)-N-propylquinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency in various applications.
Eigenschaften
CAS-Nummer |
84347-16-0 |
|---|---|
Molekularformel |
C15H19Cl2N3 |
Molekulargewicht |
312.2 g/mol |
IUPAC-Name |
2-chloro-N-(4-chlorobutyl)-N-propylquinazolin-4-amine |
InChI |
InChI=1S/C15H19Cl2N3/c1-2-10-20(11-6-5-9-16)14-12-7-3-4-8-13(12)18-15(17)19-14/h3-4,7-8H,2,5-6,9-11H2,1H3 |
InChI-Schlüssel |
NTTJHDBFPAVNBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCCCCl)C1=NC(=NC2=CC=CC=C21)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



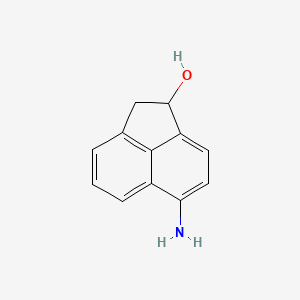
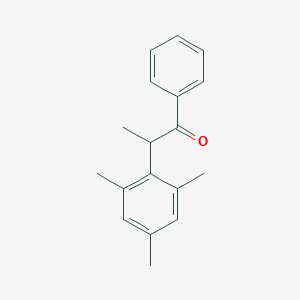

![1,2,3,4,7,7-Hexachloro-5-[(4-chlorophenoxy)methyl]bicyclo[2.2.1]hept-2-ene](/img/structure/B14422808.png)
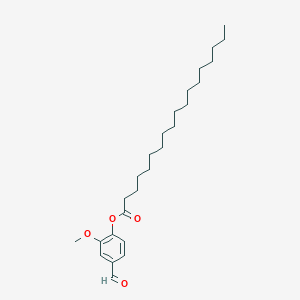
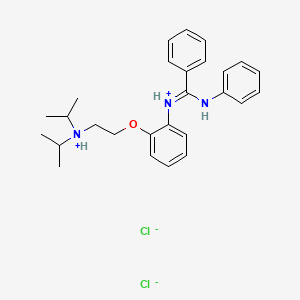
![Tributyl[(3,4-dimethoxyphenyl)methyl]phosphanium chloride](/img/structure/B14422821.png)
